2,5-Dichloropyrimidine-4-carboxylic acid
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Overview
Description
2,5-Dichloropyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,5-dichloropyrimidine with carbon dioxide under specific conditions to introduce the carboxylic acid group . Another approach involves the use of amidines and saturated ketones under copper-catalyzed conditions to form the pyrimidine ring, followed by chlorination .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in aqueous dioxane.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the compound with different oxidation states.
Coupling Products: Biaryl compounds formed through palladium-catalyzed coupling reactions.
Scientific Research Applications
2,5-Dichloropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of various biological pathways.
Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dichloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrimidine-5-carboxylic acid
- 2,5-Dichloropyridine-4-carboxylic acid
- 2,6-Dichloropyridine-4-carboxylic acid
Comparison
2,5-Dichloropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
2,5-dichloropyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDYPLYOFIWZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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